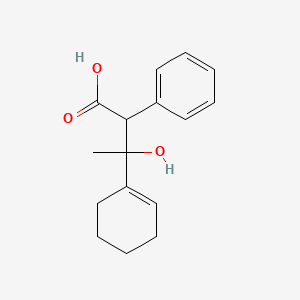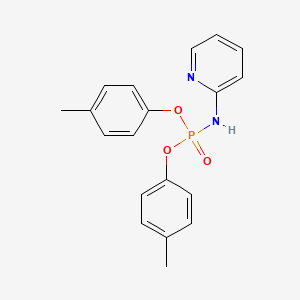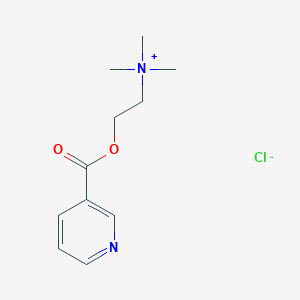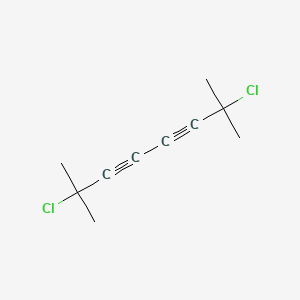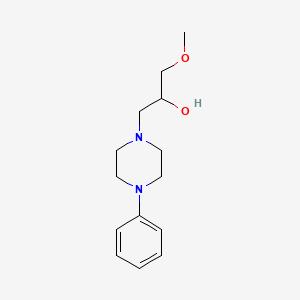![molecular formula C18H18N4OS B14742278 N-[(4-phenyldiazenylphenyl)carbamothioyl]cyclobutanecarboxamide CAS No. 6487-37-2](/img/structure/B14742278.png)
N-[(4-phenyldiazenylphenyl)carbamothioyl]cyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-phenyldiazenylphenyl)carbamothioyl]cyclobutanecarboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclobutanecarboxamide core with a phenyldiazenylphenyl group and a carbamothioyl moiety, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-phenyldiazenylphenyl)carbamothioyl]cyclobutanecarboxamide typically involves the selective acylation of 4-thioureidobenzenesulfonamide with various aliphatic, benzylic, vinylic, and aromatic acyl chlorides under mild conditions . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
N-[(4-phenyldiazenylphenyl)carbamothioyl]cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the azo group to corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamothioyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-[(4-phenyldiazenylphenyl)carbamothioyl]cyclobutanecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrases.
Medicine: Explored for its therapeutic potential in treating diseases related to enzyme dysfunction.
Mechanism of Action
The mechanism of action of N-[(4-phenyldiazenylphenyl)carbamothioyl]cyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes. For instance, it has been shown to inhibit carbonic anhydrases by binding to the active site and interfering with the enzyme’s catalytic activity . This inhibition can affect various physiological processes, including pH regulation and ion transport.
Comparison with Similar Compounds
Similar Compounds
N-[(4-sulfamoylphenyl)carbamothioyl]amides: These compounds share a similar carbamothioyl moiety but differ in the substituents on the phenyl ring.
4-thioureidobenzenesulfonamide derivatives: These compounds have a similar thioureido group but vary in their acyl substituents.
Uniqueness
N-[(4-phenyldiazenylphenyl)carbamothioyl]cyclobutanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit carbonic anhydrases with high specificity and potency sets it apart from other similar compounds .
Properties
CAS No. |
6487-37-2 |
|---|---|
Molecular Formula |
C18H18N4OS |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-[(4-phenyldiazenylphenyl)carbamothioyl]cyclobutanecarboxamide |
InChI |
InChI=1S/C18H18N4OS/c23-17(13-5-4-6-13)20-18(24)19-14-9-11-16(12-10-14)22-21-15-7-2-1-3-8-15/h1-3,7-13H,4-6H2,(H2,19,20,23,24) |
InChI Key |
PRQPYYOUQOTPHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(=O)NC(=S)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



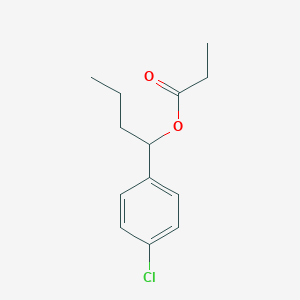
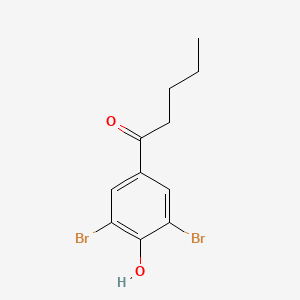

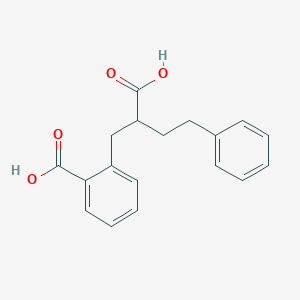
![[(1,3-Benzodioxol-5-ylmethyl)(nitroso)amino]acetonitrile](/img/structure/B14742236.png)
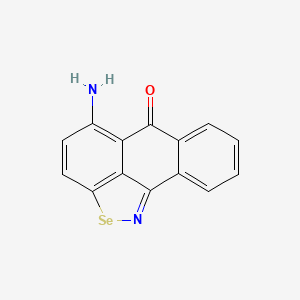
![(E)-N-(4-Bromophenyl)-1-[4-(pentyloxy)phenyl]methanimine](/img/structure/B14742247.png)
![Ethyl 3-[(3-ethoxy-3-oxopropyl)sulfonylmethylsulfonyl]propanoate](/img/structure/B14742261.png)
